Ethyl 4-fluoro-2-hydroxybenzoate

Descripción general

Descripción

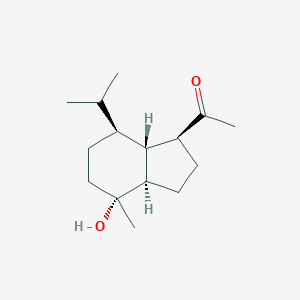

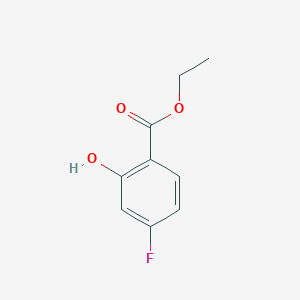

Ethyl 4-fluoro-2-hydroxybenzoate (E4FH) is a synthetic compound used in a variety of scientific research applications. It is a colorless, odorless, crystalline solid that is soluble in water and alcohol. It is a common reagent used in organic synthesis, and has been used in a variety of biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Antioxidant Activity and Potential Health Benefits

Research on antioxidants and their implications in various fields, from food engineering to medicine and pharmacy, highlights the importance of compounds like Ethyl 4-fluoro-2-hydroxybenzoate. Antioxidants play a crucial role in neutralizing free radicals, potentially reducing the risk of chronic diseases. The methods used in determining antioxidant activity, such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests, provide frameworks for evaluating the antioxidant potential of this compound and its derivatives (Munteanu & Apetrei, 2021).

Environmental Persistence and Toxicity

The occurrence, fate, and behavior of parabens, chemically related to this compound, in aquatic environments have been extensively studied. These studies reveal the environmental persistence and potential endocrine-disrupting effects of such compounds. Understanding the environmental fate of this compound can inform its safe use and disposal practices, ensuring minimal ecological impact (Haman et al., 2015).

Synthesis and Chemical Reactivity

Research into the synthesis and reactivity of organic compounds, including the development of environmentally friendly procedures for the preparation of heterocycles, can be applied to this compound. This research underpins the compound's potential applications in pharmaceuticals, agrochemicals, and organic materials. The exploration of multi-component reactions and the use of safe catalysts are particularly relevant for synthesizing derivatives of this compound with enhanced properties or reduced environmental impact (Laroum et al., 2019).

Potential for Biological Activity

The pharmacological activities and molecular mechanisms of compounds structurally related to this compound, such as gallic acid, indicate potential health benefits, including anti-inflammatory properties. These studies suggest avenues for researching the biological activities of this compound, exploring its potential applications in treating inflammation-related diseases (Bai et al., 2020).

Environmental Impact of Similar Compounds

Studies on novel brominated flame retardants and their occurrence in various environments shed light on the environmental impact and human exposure risks of synthetic compounds. By analogy, understanding the environmental behavior of this compound could help assess its safety and guide the development of less hazardous alternatives (Zuiderveen et al., 2020).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 4-fluoro-2-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)7-4-3-6(10)5-8(7)11/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXNJTQFUPJOBMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C(C=C1)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80625992 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1737-21-9 | |

| Record name | Ethyl 4-fluoro-2-hydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80625992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

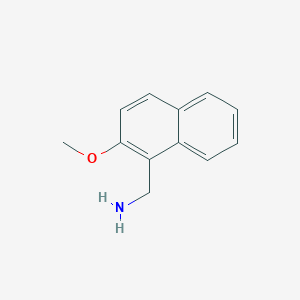

![1,8-Diazatricyclo[6.3.2.02,7]trideca-2,4,6-trien-10-OL](/img/structure/B156010.png)